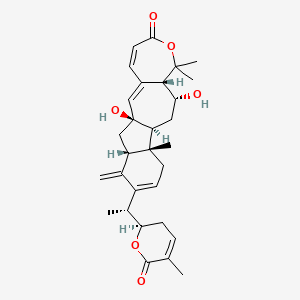![molecular formula C7H4FNS B13066234 6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
6-Fluorothieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound that combines a thieno ring with a pyridine ring, with a fluorine atom attached at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Fluorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Vinylstannane: Used in the initial synthesis.
Monothioacetic Acids: Used for cyclization.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and complex heterocyclic compounds that can be used in further drug development .
Scientific Research Applications
6-Fluorothieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study the interaction of heteroaromatic scaffolds with biological targets, particularly proteins involved in signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-Fluorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction disrupts the normal function of the protein, leading to its inhibition . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: Another bicyclic heteroaromatic compound with similar structural features but different biological activities.
Furo[2,3-b]pyridine: A related compound with a furan ring instead of a thieno ring, used in similar applications.
Uniqueness
6-Fluorothieno[3,2-b]pyridine is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H4FNS |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-fluorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H4FNS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H |
InChI Key |
PVSARRXVKQLIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



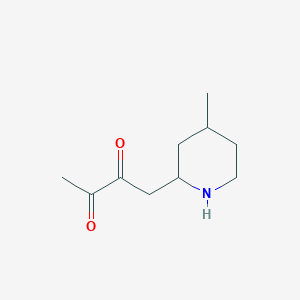

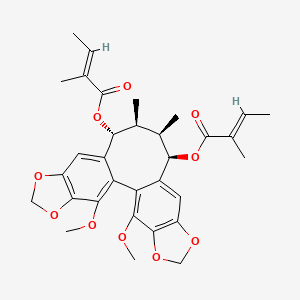
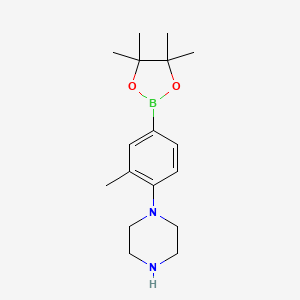

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
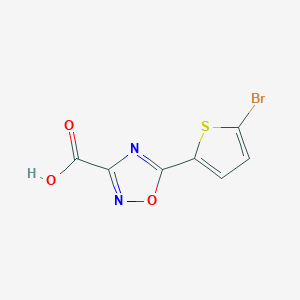



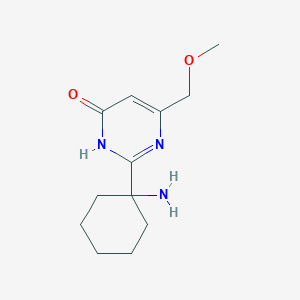
![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
